Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzhydrylureido group, and a phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzhydrylureido group: This step often involves the reaction of benzhydryl isocyanate with an amine precursor.
Esterification: The final step involves the esterification of the piperidine derivative with phenyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzhydrylureido group or the ester functionality.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-((3-diphenylureido)methyl)piperidine-1-carboxylate
- Phenyl 4-((3-benzylureido)methyl)piperidine-1-carboxylate
- Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate
Uniqueness
Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate is unique due to the presence of the benzhydrylureido group, which can impart specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological or chemical properties.
Properties
IUPAC Name |
phenyl 4-[(benzhydrylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c31-26(29-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)28-20-21-16-18-30(19-17-21)27(32)33-24-14-8-3-9-15-24/h1-15,21,25H,16-20H2,(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLECIGPPXIRUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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